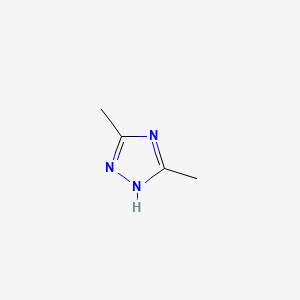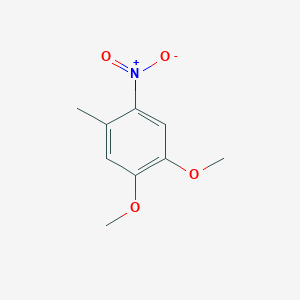
4-Nitrobenzo-15-crown-5
Overview
Description
4-Nitrobenzo-15-crown-5 is a macrocyclic polyether compound, known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which was first synthesized in 1967 by Charles Pedersen. Crown ethers are characterized by their ability to selectively bind specific ions, making them valuable in various chemical applications.
Mechanism of Action
Target of Action
The primary targets of 4-Nitrobenzo-15-crown-5 (4′NB15C5) are various metal cations, including Zn2+, Mn2+, Cr3+, Sn4+, Li+, Na+, K+, and NH4+ . These cations play crucial roles in numerous biological and chemical processes.
Mode of Action
4′NB15C5 interacts with its targets through a process known as complexation . In this process, 4′NB15C5 forms a 1:1 complex with the metal cations . The complexation reactions were studied in acetonitrile–ethanol (AN–EtOH) binary solvent mixtures at different temperatures .
Biochemical Pathways
The complexation process involves several steps :
These steps can affect various biochemical pathways, particularly those involving the metal cations targeted by 4′NB15C5.
Result of Action
The result of the complexation process is the formation of a stable 1:1 complex between 4′NB15C5 and the targeted metal cation . This complexation can increase the mobility of the complexed cations compared to the uncomplexed ones .
Action Environment
The action of 4′NB15C5 is influenced by environmental factors such as the nature and composition of the solvent . For example, the selectivity order of 4′NB15C5 for the metal cations changes with the composition of the mixed solvents .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzo-15-crown-5 plays a crucial role in biochemical reactions by forming complexes with metal cations such as zinc, manganese, chromium, and tin . These interactions are essential for various biochemical processes, including enzyme catalysis and ion transport. The compound’s ability to selectively bind to specific cations makes it a valuable tool in studying the behavior of these ions in biological systems. For instance, this compound has been shown to interact with enzymes that require metal cofactors, thereby influencing their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. For example, the complexation of this compound with zinc ions can affect zinc-dependent enzymes and transcription factors, leading to changes in gene expression and cellular responses . Additionally, the compound’s ability to transport metal ions across cell membranes can impact cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with metal cations. The crown ether ring provides a cavity that can accommodate metal ions, forming stable complexes . This binding can either inhibit or activate enzymes depending on the nature of the metal ion and the enzyme involved. For instance, the complexation of this compound with zinc ions can inhibit zinc-dependent enzymes by sequestering the metal ion away from the enzyme’s active site . Conversely, the compound can also facilitate the transport of metal ions into cells, thereby activating metal-dependent enzymes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation of this compound can lead to a decrease in its effectiveness in complexing metal ions and influencing cellular processes. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate metal ion levels and influence biochemical processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular function and damage to tissues . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable impact on biochemical processes. Beyond this threshold, the effects can become more pronounced and potentially harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can influence the activity of enzymes involved in metabolic processes by modulating the availability of metal cofactors . For example, the complexation of this compound with zinc ions can affect the activity of zinc-dependent enzymes involved in metabolic pathways such as glycolysis and the citric acid cycle . Additionally, the compound can impact metabolic flux and metabolite levels by altering the distribution of metal ions within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form complexes with metal ions allows it to be transported across cell membranes and distributed to various cellular compartments. This transport is facilitated by specific transporters that recognize the metal-crown ether complex and mediate its movement into and out of cells . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For instance, the complexation of this compound with metal ions can facilitate its transport into the nucleus, where it can influence gene expression by interacting with metal-dependent transcription factors . Similarly, the compound can be localized to mitochondria, where it can impact cellular metabolism by modulating the activity of metal-dependent enzymes involved in energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction mass is boiled to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Differential thermal analysis is often used to determine the melting points and analyze the thermal decomposition process of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzo-15-crown-5 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as lithium, sodium, potassium, and ammonium in different solvent systems.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Complexation: Typically involves solvents like acetonitrile, methanol, or ethanol and metal salts.
Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.
Substitution: Involves nucleophiles such as amines or alcohols.
Major Products:
Complexation: Produces metal-crown ether complexes.
Reduction: Yields amino derivatives of the crown ether.
Substitution: Results in various functionalized crown ethers.
Scientific Research Applications
4-Nitrobenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the separation of cations.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.
Industry: Utilized in the synthesis of pharmaceuticals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Benzo-15-crown-5: Lacks the nitro group, making it less reactive in certain chemical reactions.
Dibenzo-18-crown-6: Larger ring size, allowing it to complex with larger cations.
4’-Aminobenzo-15-crown-5: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 4-Nitrobenzo-15-crown-5 is unique due to its nitro group, which enhances its ability to participate in various chemical reactions and form stable complexes with a wide range of cations. This makes it particularly valuable in applications requiring selective ion binding and complexation .
Properties
IUPAC Name |
17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRBQVYCZCEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209686 | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60835-69-0 | |
| Record name | 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60835-69-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4'-Nitrobenzo)-15-crown-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















